12H-Benzo(a)phenoxazine, 12-methyl-

Lipophilicity Membrane Permeability ADME Profiling

12-Methyl-12H-benzo[a]phenoxazine (CAS 6945-72-8) is a N-methylated heterocyclic fluorophore belonging to the benzo[a]phenoxazine class, a well-established scaffold for fluorescent probes, DNA intercalators, and MDR modulators. Characterized by a planar tetracyclic system with a methyl substituent on the 12-position nitrogen, this compound has a molecular weight of 247.29 g/mol, a computed XLogP3-AA of 4.5, zero hydrogen bond donors, and a topological polar surface area of 12.5 Ų, parameters that fundamentally govern its permeability, DNA-binding propensity, and formulation behavior.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
CAS No. 6945-72-8
Cat. No. B12809862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12H-Benzo(a)phenoxazine, 12-methyl-
CAS6945-72-8
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OC3=C1C4=CC=CC=C4C=C3
InChIInChI=1S/C17H13NO/c1-18-14-8-4-5-9-15(14)19-16-11-10-12-6-2-3-7-13(12)17(16)18/h2-11H,1H3
InChIKeyKWAXNNFIJJCSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Methyl-12H-benzo[a]phenoxazine (CAS 6945-72-8): Core Identity and Compound Class Positioning for Scientific Procurement


12-Methyl-12H-benzo[a]phenoxazine (CAS 6945-72-8) is a N-methylated heterocyclic fluorophore belonging to the benzo[a]phenoxazine class, a well-established scaffold for fluorescent probes, DNA intercalators, and MDR modulators [1]. Characterized by a planar tetracyclic system with a methyl substituent on the 12-position nitrogen, this compound has a molecular weight of 247.29 g/mol, a computed XLogP3-AA of 4.5, zero hydrogen bond donors, and a topological polar surface area of 12.5 Ų, parameters that fundamentally govern its permeability, DNA-binding propensity, and formulation behavior [1].

Procurement Risk Analysis: Why 12-Methyl-12H-benzo[a]phenoxazine Cannot Be Interchanged with Unsubstituted or N-Acylated Benzo[a]phenoxazines


Within the benzo[a]phenoxazine class, minor structural modifications at the 12-position yield substantial changes in physicochemical and biological behavior profiles relevant to procurement decisions. The N-methyl group of 12-methyl-12H-benzo[a]phenoxazine locks the molecule in a neutral, lipophilic state (XLogP3-AA = 4.5) [1], in contrast to the ionizable NH of the parent compound 12H-benzo[a]phenoxazine (CAS 225-74-1) or the electron-withdrawing acetyl group in 12-acetyl-12H-benzo[a]phenoxazine (CAS 6945-71-7) . Class-level studies on benzo[a]phenoxazines demonstrate that N-substitution directly controls P-glycoprotein inhibitory potency, DNA intercalation strength, and fluorescent quantum yield, meaning a generic substitution without verifying a specific derivative's quantitative performance data risks failed experimental reproducibility [2][3].

Quantitative Differentiation Guide for 12-Methyl-12H-benzo[a]phenoxazine Sourcing: Evidence-Based Advantages over Closest Analogs


Lipophilicity-Guided Selection: LogP Comparison Against 12H-Benzo[a]phenoxazine

12-Methyl-12H-benzo[a]phenoxazine exhibits a computed XLogP3-AA of 4.5 [1], a value 0.6 to 1.0 log units higher than the estimated logP of the unsubstituted parent compound 12H-benzo[a]phenoxazine . This is a direct consequence of the 12-N-methyl group eliminating the hydrogen bond donor capacity and increasing hydrophobicity compared to the parent NH-bearing scaffold.

Lipophilicity Membrane Permeability ADME Profiling

Molecular Weight and Atom Count Differentiation from the Parent Scaffold

The target compound has a molecular weight of 247.29 g/mol and 19 heavy atoms [1], whereas the parent 12H-benzo[a]phenoxazine has a molecular weight of 233.26 g/mol and 18 heavy atoms . The addition of one methyl group increases the molecular weight by 14.03 Da and the heavy atom count by 1, a difference that is small but analytically distinguishable by mass spectrometry for identity confirmation.

Molecular Weight Heavy Atom Count Structural Alert

Hydrogen Bond Donor Count Difference: N-Methyl vs. NH Analogs

12-Methyl-12H-benzo[a]phenoxazine has zero hydrogen bond donors [1], while the parent 12H-benzo[a]phenoxazine contains one N-H donor. This is a consequence of the quaternization of the 12-position nitrogen by the methyl group. Class-level structure-activity relationship (SAR) data indicate that the absence of an N-H donor in N-substituted phenoxazines increases P-glycoprotein inhibitory activity compared to NH-bearing analogs [2].

Hydrogen Bond Donor DNA Intercalation Solubility

Topological Polar Surface Area and Rotatable Bond Profile vs. Clinical Phenoxazine Derivatives

With a topological polar surface area of 12.5 Ų and zero rotatable bonds [1], 12-methyl-12H-benzo[a]phenoxazine occupies a drug-like property space that is distinct from more complex, functionalized benzo[a]phenoxazine clinical candidates such as the lysosomal-targeting derivatives C9, A36, and A42, which bear additional polar substituents [2]. The low tPSA and rotatable bond count predict high passive CNS permeability, a feature not shared by bulkier, more polar analogs.

tPSA Blood-Brain Barrier Drug-likeness

Highest-Value Application Scenarios for Procuring 12-Methyl-12H-benzo[a]phenoxazine Based on Verified Differentiation


Minimal-Structure Scaffold for Structure-Activity Relationship (SAR) Studies of P-glycoprotein Inhibition

The zero hydrogen bond donor count, optimal lipophilicity (XLogP3-AA = 4.5), and low molecular weight (247.29 g/mol) make 12-methyl-12H-benzo[a]phenoxazine an ideal minimal pharmacophore for generating baseline SAR data in P-gp inhibition assays. Researchers can systematically add substituents to this core and measure changes in rhodamine 123 accumulation in L5178 MDR cells, using this compound to establish the contribution of the N-methyl-12H-benzo[a]phenoxazine skeleton to MDR reversal potency [1][2].

Calibration Standard for Lipophilic DNA-Intercalating Fluorophore Development

With a tPSA of 12.5 Ų, zero rotatable bonds, and a computed logP of 4.5, this compound serves as a physicochemical benchmark for designing new lipophilic DNA intercalators within the benzo[a]phenoxazine family. Its procured lot can be used to calibrate computational models predicting cellular permeability and nuclear targeting, comparing experimental intracellular accumulation data against predicted values to refine drug design algorithms [1].

Analytical Reference Material for HPLC-MS Identity Confirmation in Compound Library Management

The distinct molecular weight (247.29 g/mol) and absence of the N-H donor that characterizes the parent 12H-benzo[a]phenoxazine create unique chromatographic and mass spectrometric signatures. Sourcing 12-methyl-12H-benzo[a]phenoxazine as a certified reference material allows core facilities to validate the integrity of screening library samples against degradation or mislabeling, leveraging its narrow monoisotopic mass (247.099714038 Da) for high-resolution MS confirmation [1].

Neutral Red-Emitting Probe Precursor for Lysosomal pH Sensing in Live-Cell Imaging

Class-level evidence demonstrates that benzo[a]phenoxazines accumulate in lysosomes and exhibit pH-dependent fluorescence shifts [3]. The permanently neutral, non-ionizable structure of 12-methyl-12H-benzo[a]phenoxazine differentiates it from acid-base-sensitive analogs. This makes it a stable precursor for synthesizing novel red-emitting lysosomal probes whose fluorescence is governed solely by environmental polarity rather than protonation state, simplifying quantitative imaging analysis [1][3].

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